
Propargyl-PEG17-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG17-methane is a PEG derivative containing a propargyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG units increase the solubility of the molecules in an aqueous environment .
Synthesis Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is significant in the development of antibody drug conjugates .Molecular Structure Analysis
The molecular formula of this compound is C36H70O17 . The exact mass is 774.46 and the molecular weight is 774.940 .Chemical Reactions Analysis
The propargyl group in this compound can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .Physical and Chemical Properties Analysis
The molecular weight of this compound is 774.9 g/mol . The functional group is Propargyl/Methyl . The CAS No. is 146185-77-5 .Aplicaciones Científicas De Investigación
Conformational Analysis in the Gas Phase
A study conducted by von Helden, Wyttenbach, & Bowers (1995) explored the conformation of macromolecules like polyethylene glycol (PEG) in the gas phase. This research utilized matrix-assisted laser desorption methods in ion chromatography, providing insights into the molecular structure and behavior of such polymers in different states.
Synthesis of Heterobifunctional PEG Derivatives
Lu & Zhong (2010) conducted research on the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives (Lu & Zhong, 2010). This method proved useful for the development of PEG-based bioconjugates in biomedical applications.
Impact in Methane Combustion
Jin et al. (2015) studied the combustion chemistry of methane, highlighting the role of propargyl radicals as major precursors in the formation of larger molecules and pollutants during methane combustion (Jin et al., 2015).
Electrochemical Applications
Wang et al. (2017) investigated the influence of Propargyl Methanesulfonate as an electrolyte additive, focusing on the interfacial performance between the electrolyte and spinel lithium titanate (LTO) electrode (Wang et al., 2017). This study provided insights into the potential applications of such compounds in electrochemical systems.
Polymer and Biomolecular Ion Conformational Studies
A study by Helden, Wyttenbach, & Bowers (1995) included the application of a matrix-assisted laser desorption ionization (MALDI) source to ion chromatography for analyzing poly(ethylene glycol) (PEG) polymers (Helden, Wyttenbach, & Bowers, 1995).
Optical Properties of PEG-modified Clusters
Fukunaga & Konishi (2015) demonstrated that surrounding PEG environments, including PEG17, can electronically affect the properties of the inorganic core in PEG-modified Cd(10)Se(4)(SR)(10) clusters (Fukunaga & Konishi, 2015).
Mecanismo De Acción
Target of Action
Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .
Mode of Action
The mode of action of this compound involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .
Safety and Hazards
Propargyl-PEG17-methane is flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and cancer . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Direcciones Futuras
Propargyl-PEG17-methane is a promising compound in the field of drug development . It can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





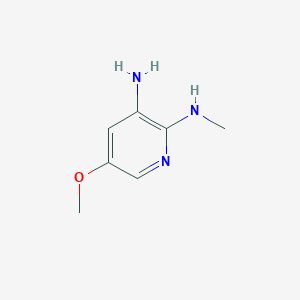

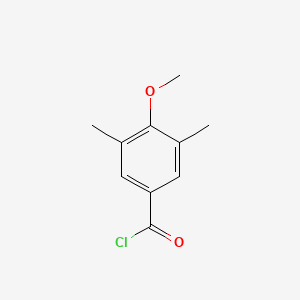
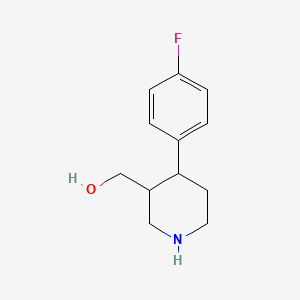
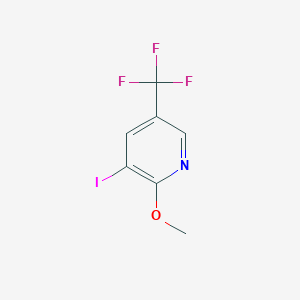

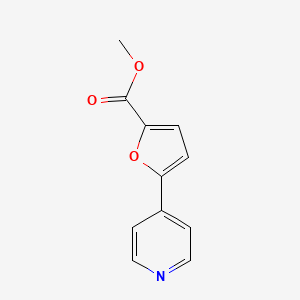
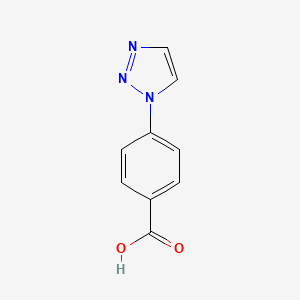
![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
